molecular formula C8H10Cl2N2O2 B12752203 3-Amino-2,5-dichlorobenzoic acid methylamine salt CAS No. 25182-03-0

3-Amino-2,5-dichlorobenzoic acid methylamine salt

Cat. No.: B12752203
CAS No.: 25182-03-0
M. Wt: 237.08 g/mol
InChI Key: SGSBXGMWMFNPKQ-UHFFFAOYSA-N
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Description

3-Amino-2,5-dichlorobenzoic acid methylamine salt is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzoic acid, where the benzoic acid core is substituted with amino and dichloro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,5-dichlorobenzoic acid methylamine salt typically involves the chlorination of 3-aminobenzoic acid followed by the introduction of methylamine. The reaction conditions often require a controlled environment to ensure the selective chlorination at the 2 and 5 positions of the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The subsequent reaction with methylamine is carried out under controlled temperature and pressure conditions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,5-dichlorobenzoic acid methylamine salt undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2,5-dichlorobenzoic acid methylamine salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2,5-dichlorobenzoic acid methylamine salt involves its interaction with specific molecular targets. The amino and dichloro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,5-dichlorobenzoic acid: The parent compound without the methylamine group.

    2-Amino-4,6-dichlorobenzoic acid: A similar compound with different substitution positions.

    5-Amino-2-chlorobenzoic acid: A related compound with fewer chlorine substitutions.

Uniqueness

3-Amino-2,5-dichlorobenzoic acid methylamine salt is unique due to the presence of both amino and dichloro groups, which confer specific chemical properties and reactivity

Properties

CAS No.

25182-03-0

Molecular Formula

C8H10Cl2N2O2

Molecular Weight

237.08 g/mol

IUPAC Name

3-amino-2,5-dichlorobenzoic acid;methanamine

InChI

InChI=1S/C7H5Cl2NO2.CH5N/c8-3-1-4(7(11)12)6(9)5(10)2-3;1-2/h1-2H,10H2,(H,11,12);2H2,1H3

InChI Key

SGSBXGMWMFNPKQ-UHFFFAOYSA-N

Canonical SMILES

CN.C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl

Origin of Product

United States

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